molecular formula C24H22N2S B11608718 3,3'-[(3-methylthiophen-2-yl)methanediyl]bis(2-methyl-1H-indole)

3,3'-[(3-methylthiophen-2-yl)methanediyl]bis(2-methyl-1H-indole)

Cat. No.: B11608718
M. Wt: 370.5 g/mol
InChI Key: CKANHILZAIKNEX-UHFFFAOYSA-N
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Description

2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The compound’s structure features two indole moieties and a thiophene ring, making it a unique and interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene precursors, followed by their coupling through various organic reactions such as Friedel-Crafts alkylation or Suzuki coupling . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted indole and thiophene derivatives .

Scientific Research Applications

2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-3-[(2-METHYL-1H-INDOL-3-YL)(3-METHYLTHIOPHEN-2-YL)METHYL]-1H-INDOLE is unique due to its complex structure, which combines two indole moieties and a thiophene ring.

Properties

Molecular Formula

C24H22N2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(3-methylthiophen-2-yl)methyl]-1H-indole

InChI

InChI=1S/C24H22N2S/c1-14-12-13-27-24(14)23(21-15(2)25-19-10-6-4-8-17(19)21)22-16(3)26-20-11-7-5-9-18(20)22/h4-13,23,25-26H,1-3H3

InChI Key

CKANHILZAIKNEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C2=C(NC3=CC=CC=C32)C)C4=C(NC5=CC=CC=C54)C

Origin of Product

United States

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